molecular formula C11H15NO4 B2997497 Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate CAS No. 1453423-57-8

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B2997497
CAS No.: 1453423-57-8
M. Wt: 225.244
InChI Key: LBXDREWYHRVPHN-UHFFFAOYSA-N
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Description

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dioxopiperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the dioxopiperidine ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropyl group and dioxopiperidine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the cyclopropyl group and dioxopiperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)9-8(13)5-6-12(10(9)14)7-3-4-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXDREWYHRVPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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